2-Chloro-4-Nitroimidazole
CAS No.: 57531-37-0
Cat. No.: VC21111796
Molecular Formula: C3H2ClN3O2
Molecular Weight: 147.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57531-37-0 |
---|---|
Molecular Formula | C3H2ClN3O2 |
Molecular Weight | 147.52 g/mol |
IUPAC Name | 2-chloro-5-nitro-1H-imidazole |
Standard InChI | InChI=1S/C3H2ClN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6) |
Standard InChI Key | BOJZBRDIZUHTCE-UHFFFAOYSA-N |
SMILES | C1=C(NC(=N1)Cl)[N+](=O)[O-] |
Canonical SMILES | C1=C(NC(=N1)Cl)[N+](=O)[O-] |
Introduction
Basic Properties and Structural Characteristics
2-Chloro-4-nitroimidazole is identified by the CAS number 57531-37-0 and has the molecular formula C3H2ClN3O2. It has a molecular weight of 147.52 g/mol and features two key functional groups: a nitro group at the 4-position and a chlorine atom at the 2-position of the imidazole ring. These structural elements are responsible for its chemical reactivity and biological activity.
Physical Properties
The compound exhibits several notable physical properties that influence its handling and applications in research settings:
Property | Value |
---|---|
Molecular Weight | 147.52 g/mol |
Density | 1.7 g/cm³ |
Boiling Point | 386.8°C |
Flash Point | 187.7°C |
Physical State | Solid |
These physical characteristics contribute to the compound's stability and reactivity profile, making it suitable for various synthetic applications.
Structural Features
The imidazole ring serves as the core structure of this compound, with the chlorine atom at position 2 functioning as an excellent leaving group in nucleophilic substitution reactions. The nitro group at position 4 influences the electronic distribution within the molecule, affecting its reactivity patterns and biological interactions.
Synthesis and Preparation Methods
The synthesis of 2-Chloro-4-nitroimidazole involves several established methods, with optimization efforts focused on improving yield and purity.
Synthetic Routes
Two principal pathways are commonly employed for the synthesis of this compound:
Pathway A: Nitration Followed by Chlorination
This method begins with the nitration of 2-chloroimidazole using a mixed acid system. The process typically involves treating 2-chloroimidazole with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 4-position.
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Nitration | 95% HNO₃ + 20% oleum (110°C, 1 hr) | 87.3% | 99.4% |
Workup | pH adjustment to 3–4 with NH₃ | - | - |
Pathway B: Chlorination of Protected 4-Nitroimidazole
This regioselective approach utilizes N-protected 4-nitroimidazole derivatives to minimize the formation of byproducts such as 5-chloro isomers:
Protecting Group | Chlorinating Agent | Activating Agent | Temperature | Yield |
---|---|---|---|---|
Tetrahydropyranyl (THP) | TCICA | Thiourea | 70°C, 18 hr | 54% |
Ethoxymethyl (EM) | TCICA | Thiourea | 70°C, 18 hr | 74% |
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-nitroimidazole often employs continuous flow processes to ensure higher yields and purity. Automated reactors with precise control of reaction conditions (temperature, pressure, and concentration) optimize the production process.
Scale-Up Protocols
Industrial production typically handles larger quantities with specific parameters:
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Batch size: Up to 143 g of 4-nitroimidazole processed in ethyl acetate
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Solvent recovery: Ethyl acetate and acetonitrile are recycled to reduce costs
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Temperature control: Maintained within specific ranges to ensure product quality and safety
Chemical Reactions and Reactivity
The chemical behavior of 2-Chloro-4-nitroimidazole is influenced by its structural features, particularly the positioning of the nitro group and chlorine atom.
Chlorination Mechanism
Density functional theory (DFT) studies on imidazole analogs suggest specific reaction pathways:
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The nitro group deactivates the ring, favoring electrophilic attack at position 2
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Activating agents like thiourea stabilize transition states, reducing activation energy by 15–20 kcal/mol
Nitration Pathway
Nitration proceeds via a mixed acid (HNO₃/H₂SO₄) mechanism, where the nitronium ion (NO₂⁺) attacks the protonated imidazole ring at position 4.
Electrophilic Substitution Reactions
The nitro group directs incoming electrophiles to position 5 (meta to nitro), but steric effects from substituents can alter reactivity:
Reaction | Reagents | Product | Selectivity |
---|---|---|---|
Bromination | Br₂, FeCl₃ | 5-Bromo-2-chloro-4-nitroimidazole | >90% |
Sulfonation | SO₃, H₂SO₄ | 5-Sulfo-2-chloro-4-nitroimidazole | 85% |
Common Byproducts and Their Management
During synthesis, several byproducts may form, requiring specific mitigation strategies:
Byproduct | Cause | Mitigation Strategy |
---|---|---|
2,5-Dichloro-4-nitroimidazole | Excess Cl₂ or TCICA | Use stoichiometric TCICA |
5-Chloro-4-nitroimidazole | Poor regioselectivity | Optimize protecting groups |
Applications in Scientific Research
2-Chloro-4-nitroimidazole serves various purposes in scientific research, particularly in pharmaceutical development and chemical synthesis.
Role as a Chemical Intermediate
This compound functions as an important intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various modifications that enable the development of new chemical entities with desired properties.
Application Area | Description |
---|---|
Intermediate Synthesis | Used in the production of various heterocycles, facilitating the creation of novel compounds |
Pharmaceutical Development
In medicine, 2-Chloro-4-nitroimidazole is explored as a building block for pharmaceutical agents. Notably, it plays a crucial role in the synthesis of delamanid, an anti-tuberculosis drug effective against multidrug-resistant strains.
Drug Name | Application | Mechanism |
---|---|---|
Delamanid | Anti-tuberculosis | Inhibits mycobacterial cell wall synthesis through its nitro group |
Case Study: Delamanid Synthesis
The synthesis process of delamanid involves 2-Chloro-4-nitroimidazole as a key intermediate. The efficiency and safety of this synthesis are critical due to the instability of certain intermediates during production.
Other Applications
The compound has applications beyond pharmaceutical development:
Application Area | Description |
---|---|
Agrochemical Development | Used as an intermediate in synthesizing effective agricultural chemicals |
Material Science | Utilized in the production of dyes and pigments |
Biological Activity
The biological activity of 2-Chloro-4-nitroimidazole is primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids.
Mechanism of Action
The nitro group can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that damage cellular components. This property is particularly useful in targeting hypoxic environments often found in tuberculosis infections.
Antitubercular Activity
Research indicates that 2-Chloro-4-nitroimidazole serves as an intermediate in the synthesis of delamanid, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). Delamanid has shown efficacy against both replicating and non-replicating forms of Mycobacterium tuberculosis.
Structure-Activity Relationships (SAR)
The effectiveness of nitroimidazoles like 2-Chloro-4-nitroimidazole is closely linked to their structural features. Key determinants include:
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Position of the Nitro Group: The presence of a nitro group at the 4-position is crucial for antimicrobial activity
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Chlorine Substitution: The chlorine atom at the 2-position enhances lipophilicity, which may improve membrane penetration
Table: Structure-Activity Relationships of Nitroimidazoles:
Compound | Position of Nitro | Chlorine Substitution | Activity Against M. tuberculosis |
---|---|---|---|
2-Chloro-4-nitroimidazole | 4 | Yes | High |
PA-824 | 4 | No | Moderate |
Metronidazole | 5 | No | Low (anaerobic only) |
Research Questions and Future Directions
Several research questions remain regarding 2-Chloro-4-nitroimidazole and its derivatives.
Synthetic Optimization
Researchers continue to explore improved synthesis methods:
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Question: How can the standard synthetic routes be optimized for higher yields?
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Approach: The most reliable method involves chlorination of nitroimidazole precursors. For example, reacting 1-alkoxyalkyl-2-bromo-4-nitroimidazole with hydrogen chloride under controlled conditions achieves >80% yield.
Regioselectivity Challenges
Addressing regioselectivity in reactions remains an important area of study:
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Question: How can regioselectivity challenges in alkylation or substitution reactions be addressed?
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Findings: Regioselectivity is influenced by steric and electronic factors. For instance, alkylation at the 5-position vs. 4-position can be controlled using bulky protecting groups.
Structure Modifications
How structural modifications affect biological activity continues to be an active area of research:
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Question: How do structural modifications at the 2-position affect the antitubercular activity of 4-nitroimidazole derivatives?
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Observations: The 2-chloro group enhances metabolic stability and target binding. Studies show replacement with methoxy reduces activity, while carba analogs retain activity but require hydroxylation for activation.
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